molecular formula C22H22ClKN6O B12317915 potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate

potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate

Cat. No.: B12317915
M. Wt: 461.0 g/mol
InChI Key: WBEUZWUCMDLLLJ-UHFFFAOYSA-N
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Description

Potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate is a chemical compound known for its significant role in medicinal chemistry. This compound is a potassium salt derivative of an imidazole-based structure, which is often utilized in the development of pharmaceuticals, particularly for its properties as an angiotensin II receptor antagonist.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate typically involves multiple steps:

    Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the butyl and chloro groups: These groups are added through substitution reactions, often using reagents like butyl chloride and chlorinating agents.

    Attachment of the biphenyl and tetrazole moieties: This step is achieved through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

    Formation of the potassium salt: The final step involves the neutralization of the compound with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yields.

    Purification steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

    Quality control: Analytical methods like HPLC and NMR are used to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring and biphenyl moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Utilized in the development of drugs, particularly as an angiotensin II receptor antagonist for treating hypertension and related cardiovascular conditions.

    Industry: Employed in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily by blocking the angiotensin II receptor, which plays a crucial role in regulating blood pressure. By inhibiting this receptor, the compound prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are related to the renin-angiotensin-aldosterone system.

Comparison with Similar Compounds

Similar Compounds

    Valsartan: Another angiotensin II receptor antagonist with a similar mechanism of action.

    Irbesartan: Shares structural similarities and therapeutic uses.

    Candesartan: Also an angiotensin II receptor antagonist with comparable pharmacological effects.

Uniqueness

Potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate is unique due to its specific structural configuration, which provides distinct pharmacokinetic properties and receptor binding affinities compared to other similar compounds.

Properties

Molecular Formula

C22H22ClKN6O

Molecular Weight

461.0 g/mol

IUPAC Name

potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate

InChI

InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-19(14-30)21(23)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,25,26,27,28);/q-1;+1

InChI Key

WBEUZWUCMDLLLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)C[O-].[K+]

Origin of Product

United States

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